
CID 18935943
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro[(4-methoxyphenyl)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a methoxyphenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: Dichloro[(4-methoxyphenyl)methyl]silane can be synthesized through the reaction of 4-methoxybenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-Methoxybenzyl chloride+Silicon tetrachloride→Dichloro[(4-methoxyphenyl)methyl]silane+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of dichloro[(4-methoxyphenyl)methyl]silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Dichloro[(4-methoxyphenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of aldehydes or carboxylic acids.
科学的研究の応用
Dichloro[(4-methoxyphenyl)methyl]silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins.
Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
作用機序
The mechanism of action of dichloro[(4-methoxyphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
類似化合物との比較
- Dichloromethylphenylsilane
- Dichloromethylsilane
- Dichlorodimethylsilane
Comparison: Dichloro[(4-methoxyphenyl)methyl]silane is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for functionalization compared to other dichlorosilanes. This makes it particularly valuable in applications requiring specific chemical modifications.
特性
分子式 |
C8H9Cl2OSi |
|---|---|
分子量 |
220.14 g/mol |
InChI |
InChI=1S/C8H9Cl2OSi/c1-11-8-4-2-7(3-5-8)6-12(9)10/h2-5H,6H2,1H3 |
InChIキー |
DOPSFUWTHZKAHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C[Si](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


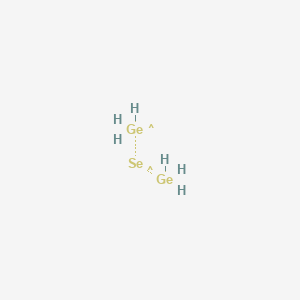
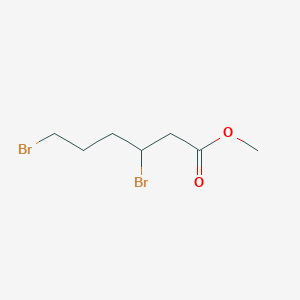

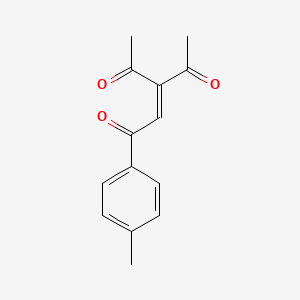
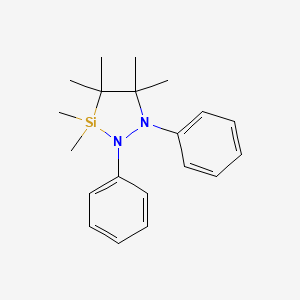
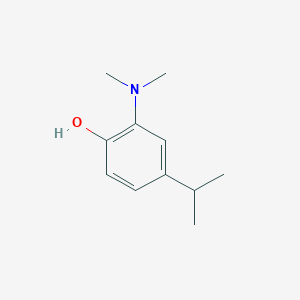
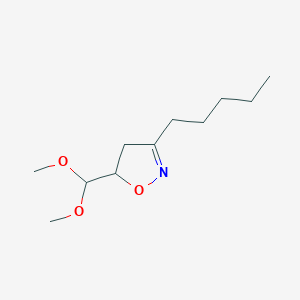
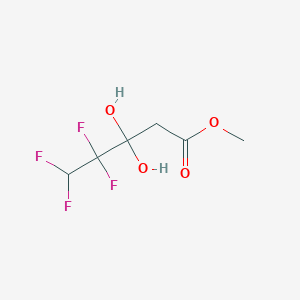
![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)
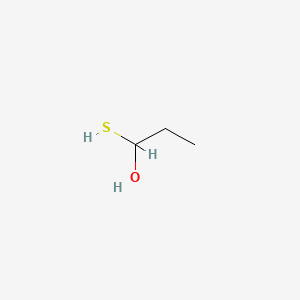

![2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid](/img/structure/B14139950.png)


